(E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one, also known as Pyrroloquinoline quinone (PQQ), is a redox cofactor that is involved in various biological processes. PQQ was first discovered in 1979 as a cofactor for the enzyme alcohol dehydrogenase in bacteria. Since then, PQQ has been found to be present in a wide range of organisms, including plants and animals.
Mechanism of Action
PQQ acts as a redox cofactor, which means it helps transfer electrons during metabolic processes. PQQ is involved in the activity of several enzymes, including alcohol dehydrogenase, which is involved in the breakdown of alcohol in the liver. PQQ also activates the transcription factor PGC-1α, which regulates mitochondrial biogenesis.
Biochemical and physiological effects:
PQQ has been shown to have several biochemical and physiological effects. It has been found to improve cognitive function and reduce inflammation in animal studies. PQQ has also been shown to improve insulin sensitivity and reduce the risk of metabolic disorders.
Advantages and Limitations for Lab Experiments
PQQ has several advantages for lab experiments, including its stability and solubility in water. However, PQQ can be expensive to synthesize and may have variable purity, which can affect experimental results.
Future Directions
There are several future directions for research on PQQ. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. PQQ may also have applications in the field of sports nutrition, as it has been shown to improve physical performance in animal studies. Additionally, further research is needed to fully understand the mechanism of action of PQQ and its potential health benefits.
Synthesis Methods
PQQ can be synthesized chemically or biologically. Chemical synthesis involves the reaction of 4,5-diamino-2,7-dinitroquinoxaline with 3,4-dimethoxyphenylacetic acid. Biological synthesis of PQQ occurs through the action of PQQ-dependent enzymes, which are found in bacteria and some higher organisms.
Scientific Research Applications
PQQ has been the subject of extensive scientific research due to its potential health benefits. It has been shown to have antioxidant properties, which may help protect against oxidative stress and reduce the risk of chronic diseases. PQQ has also been found to stimulate mitochondrial biogenesis, which may improve energy production and support healthy aging.
properties
IUPAC Name |
(E)-1-(1H-pyrrol-2-yl)-3-quinoxalin-6-ylprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(13-2-1-7-16-13)6-4-11-3-5-12-14(10-11)18-9-8-17-12/h1-10,16H/b6-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPKIRVDMGNDBD-GQCTYLIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)C=CC2=CC3=NC=CN=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)C(=O)/C=C/C2=CC3=NC=CN=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.